5-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 5-fluorothiophene-2-carbaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The carboxylic acid group is introduced through subsequent reactions involving carboxylation or ester hydrolysis .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar in structure but with an ethyl ester group instead of a carboxylic acid.
Sulfur-containing pyrazoles: These compounds have sulfur atoms in their structure, which can impart different chemical properties.
Uniqueness
5-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the fluorothiophene moiety, which can enhance its biological activity and chemical stability. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1856041-38-7 |
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Molecular Formula |
C10H10FN3O2S |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
5-[(5-fluorothiophen-2-yl)methylamino]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10FN3O2S/c1-14-9(7(5-13-14)10(15)16)12-4-6-2-3-8(11)17-6/h2-3,5,12H,4H2,1H3,(H,15,16) |
InChI Key |
ZLNOTCWAOPODOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)NCC2=CC=C(S2)F |
Origin of Product |
United States |
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